molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5

1-Fluoro-3-nitrobenzene

Cat. No.: B1663965
CAS No.: 402-67-5
M. Wt: 141.1 g/mol
InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the first position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .

Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.

Chemical Reactions Analysis

1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactivity

1-Fluoro-3-nitrobenzene is characterized by its electrophilic aromatic substitution (EAS) reactivity, similar to other nitro-substituted aromatic compounds. The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzene ring, allowing for various substitution reactions such as nitration, halogenation, and sulfonation .

Key Reactions:

  • Nitration : Can introduce additional nitro groups.
  • Halogenation : Facilitates the introduction of halogen substituents.
  • Sulfonation : The compound can undergo sulfonation to introduce sulfonic acid groups using concentrated sulfuric acid .

Scientific Research Applications

This compound has multiple applications across different fields of research:

Medicinal Chemistry

  • Pharmaceutical Synthesis : It serves as a precursor for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds targeting specific enzymes or receptors.
  • Anti-inflammatory and Cytotoxic Studies : Research has indicated that derivatives of nitro-substituted benzene compounds exhibit significant anti-inflammatory activity by inhibiting COX enzymes. Additionally, cytotoxicity assays have shown selective toxicity towards cancer cell lines, indicating potential therapeutic applications.

Organic Synthesis

  • Building Block for Complex Molecules : As an intermediate in organic synthesis, this compound facilitates the study of reaction mechanisms and the development of new synthetic methodologies. It can be transformed into more complex structures through various chemical reactions .

Materials Science

  • Development of Novel Materials : The compound is utilized in creating materials with unique electronic or optical properties. Its fluorinated structure contributes to enhanced performance in certain applications.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of Nitro Compounds : Starting from fluorobenzene or related substrates.
  • Nucleophilic Substitution : Utilizing potassium fluoride to facilitate the introduction of the fluorine atom under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

Comparison with Similar Compounds

1-Fluoro-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Biological Activity

1-Fluoro-3-nitrobenzene (C6H4FNO2) is an aromatic compound characterized by the presence of both a fluorine and a nitro group on the benzene ring. Its unique structure imparts distinct chemical properties that have been explored in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has been studied for its potential effects on various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, indicating a role in modulating inflammatory responses. Additionally, the compound's structure allows it to interact with biological receptors, potentially influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The nitro group can participate in electron-withdrawing interactions, enhancing the compound's ability to bind to target enzymes. This property has implications for developing anti-inflammatory agents and other therapeutic compounds .

Toxicological Studies

Toxicity assessments have shown that this compound exhibits varying degrees of cytotoxicity depending on the cell type and concentration used. For instance, studies have demonstrated its potential to induce apoptosis in certain cancer cell lines, suggesting a possible application in cancer therapy .

Case Studies

  • Anti-inflammatory Activity : A study found that this compound inhibited cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis during inflammatory responses. This inhibition could lead to reduced inflammation in various conditions.
  • Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptotic pathways .
  • Receptor Binding : Investigations into receptor interactions showed that this compound could bind to specific G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with cell proliferation and survival.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionCOX inhibition
CytotoxicityInduction of apoptosis
Receptor InteractionBinding to GPCRs

Synthetic Routes

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The introduction of fluorine can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), followed by nitration using nitric acid .

Potential Applications

Given its biological activities, this compound holds promise in several fields:

  • Medicinal Chemistry : As a lead compound for developing anti-inflammatory drugs.
  • Cancer Research : Due to its cytotoxic effects on cancer cells.
  • Material Science : Its unique electronic properties may be exploited in developing novel materials.

Properties

IUPAC Name

1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193201
Record name 1-Fluoro-3-nitrobenzene
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Molecular Weight

141.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

402-67-5
Record name 1-Fluoro-3-nitrobenzene
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Record name 1-Fluoro-3-nitrobenzene
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Record name 1-FLUORO-3-NITROBENZENE
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Record name 1-Fluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-fluoro-3-nitrobenzene a useful compound in organic synthesis?

A1: this compound serves as a valuable substrate for exploring nucleophilic aromatic substitution reactions. The presence of both a fluorine atom and a nitro group, both electron-withdrawing substituents, activates the aromatic ring towards nucleophilic attack. Furthermore, the differing leaving group abilities of fluorine and nitro groups allow for selectivity in these reactions. [, ]

Q2: How can this compound be synthesized from readily available starting materials?

A2: this compound can be efficiently synthesized from 1,3-dinitrobenzene through a nucleophilic aromatic substitution reaction. This involves reacting 1,3-dinitrobenzene with potassium fluoride in the presence of a suitable solvent like sulfolane at elevated temperatures (180-200°C). To drive the reaction towards product formation and prevent the reversible formation of nitrite, phthaloyl dichloride is employed as an additive. This methodology results in high yields of up to 92% for the desired this compound. []

Q3: What factors influence the selectivity of nucleophilic substitution in this compound?

A3: Research indicates that both enthalpy and entropy play significant roles in determining the selectivity of nucleophilic substitution in this compound. Studies utilizing aryloxide and arylthioxide ions as nucleophiles revealed unique relationships between activation parameters (ΔΔH≠, ΔΔS≠, ΔΔG≠) for the displacement of either the nitro or fluoro substituent. While entropy favors the displacement of the nitro group, enthalpy dictates its displacement in reactions with aryloxide and arylthioxide ions. These findings suggest that the selectivity in these reactions cannot be solely explained by hard-soft acid-base principles. []

Q4: Are there any computational studies on this compound?

A4: Yes, vibrational analysis studies have been conducted on this compound. [] These analyses provide valuable insights into the molecule's vibrational modes, force constants, and other structural properties, ultimately aiding in understanding its reactivity and behavior in different chemical environments.

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